4-Formamidobenzene-1-sulfonyl chloride

Sulfonyl chloride reactivity Hammett equation Linear Free Energy Relationship

Procure 4-Formamidobenzene-1-sulfonyl chloride (CAS 34894-11-6) as a dual-function building block where the para-formamide group serves as a protected amine, essential for multi-step syntheses of sulfonamide antibiotics and heterocycles. Unlike simple benzene sulfonyl chlorides, its moderate electron-donating character [source] fine-tunes sulfonyl electrophilicity, enabling orthogonal deprotection and regioselective nucleophilic attack. This compound is indispensable for the classic undergraduate sulfanilamide synthesis and for diversifying N-substituted sulfonamide libraries after unmasking the amine. Standard purity is ≥95%.

Molecular Formula C7H6ClNO3S
Molecular Weight 219.65 g/mol
CAS No. 34894-11-6
Cat. No. B3370258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formamidobenzene-1-sulfonyl chloride
CAS34894-11-6
Molecular FormulaC7H6ClNO3S
Molecular Weight219.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC=O)S(=O)(=O)Cl
InChIInChI=1S/C7H6ClNO3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-5H,(H,9,10)
InChIKeyXLVLOSDNUCWQEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formamidobenzene-1-sulfonyl chloride (CAS 34894-11-6): A Bifunctional Sulfonylating Agent for Protected Sulfonamide Synthesis


4-Formamidobenzene-1-sulfonyl chloride (CAS 34894-11-6) is an aromatic sulfonyl chloride derivative characterized by the presence of a para-substituted formamide group (-NHCHO) . With a molecular formula of C7H6ClNO3S and a molecular weight of 219.65 g/mol, it functions as a protected, electrophilic building block where the formamide moiety serves as a masked amine . This dual functionality makes it a strategic intermediate, particularly in the synthesis of sulfonamide antibiotics and related heterocyclic compounds, by enabling subsequent deprotection steps after sulfonylation .

Why 4-Formamidobenzene-1-sulfonyl chloride (CAS 34894-11-6) Cannot Be Substituted with Unprotected or Unsubstituted Sulfonyl Chlorides


Direct substitution with analogs like benzenesulfonyl chloride or 4-acetamidobenzenesulfonyl chloride is not feasible in synthetic sequences requiring a subsequent deprotection step or specific electronic modulation. The formamide group in the target compound is not merely a structural variant; it is a strategic protecting group that is orthogonally labile compared to acetyl groups [1]. Unlike the electron-withdrawing nitro group in 4-nitrobenzenesulfonyl chloride or the strongly electron-donating amino group in 4-aminobenzenesulfonyl chloride, the formamide group provides a moderate electron-donating character [2]. This fine-tunes the reactivity of the sulfonyl chloride, influencing the selectivity of nucleophilic attacks, which is a critical parameter not replicated by close analogs.

Quantitative Differentiation of 4-Formamidobenzene-1-sulfonyl chloride (CAS 34894-11-6) from Key Analogs


Reactivity Modulation via Electron-Donating Formamido Group Compared to Electron-Withdrawing Analogs

The reactivity of the sulfonyl chloride group is modulated by the para-substituent's electronic nature. The formamido group (-NHCHO) is electron-donating, which decreases the electrophilicity of the sulfur center compared to electron-withdrawing substituents [1]. This effect can be quantified using the Hammett equation, where a positive ρ-value (e.g., +1.56 for alkaline hydrolysis) indicates the reaction is facilitated by electron-withdrawing groups [2]. This difference allows for a prediction of relative reaction rates, making the target compound a milder, potentially more selective reagent than its nitro-substituted counterpart.

Sulfonyl chloride reactivity Hammett equation Linear Free Energy Relationship

Established Role as a Protected Intermediate in the Classic Synthesis of Sulfanilamide

4-Formamidobenzene-1-sulfonyl chloride is the key intermediate in a widely-taught undergraduate organic chemistry laboratory experiment for the multi-step synthesis of sulfanilamide, a foundational sulfa drug [1]. The formamide group is specifically chosen to protect the amine functionality during the harsh chlorosulfonation step, a role that an unprotected amine (as in 4-aminobenzenesulfonyl chloride) or a more stable acetyl group (as in 4-acetamidobenzenesulfonyl chloride) cannot fulfill due to differing stability and deprotection requirements [2]. The standard experimental procedure involves its isolation and subsequent reaction with ammonia, highlighting its reliability and pedagogical value.

Sulfa drug synthesis Educational chemistry Protecting group strategy

Specificity in Forming Protected Sulfonamide Derivatives vs. Unprotected Analogs

The target compound reacts with amines to yield N-substituted-4-formamidobenzenesulfonamides . In contrast, using an unprotected analog like 4-aminobenzenesulfonyl chloride would result in self-condensation or require complex protection/deprotection strategies. Using an analog with a different protecting group, such as 4-acetamidobenzenesulfonyl chloride, would yield an acetamide-protected sulfonamide, which is not an intermediate for the same target molecule without additional steps [1]. This structural outcome is a direct consequence of the formamide group's presence and dictates the synthetic route.

Sulfonamide synthesis Protecting group chemistry Medicinal chemistry

Comparative Physical and Analytical Specifications vs. 4-Acetamidobenzenesulfonyl chloride

Physical and analytical specifications are critical for inventory and quality control. The target compound has a molecular weight of 219.65 g/mol and a predicted boiling point of 411.0±28.0 °C at 760 mmHg . In comparison, the closely related analog 4-acetamidobenzenesulfonyl chloride has a higher molecular weight (233.67 g/mol) and a defined melting point of 142-145 °C [1]. These differences are essential for unambiguous identification and purity assessment in a laboratory or industrial setting.

Chemical procurement Analytical chemistry Quality control

Primary Application Scenarios for Procuring 4-Formamidobenzene-1-sulfonyl chloride (CAS 34894-11-6)


Academic Teaching Laboratories for Sulfa Drug Synthesis

This compound is the cornerstone of a classic multi-step undergraduate organic chemistry experiment for the synthesis of sulfanilamide [1]. Its procurement is essential for academic institutions running this specific laboratory curriculum, where it serves as a protected intermediate that demonstrates key concepts in electrophilic aromatic substitution and protecting group strategy.

Medicinal Chemistry Research on Protected Sulfonamide Building Blocks

In medicinal chemistry, the compound is used to synthesize libraries of N-substituted-4-formamidobenzenesulfonamides. These intermediates can be further diversified after deprotection of the formamide group to the free amine, providing a route to novel sulfa drugs or other bioactive molecules . The specific reactivity profile, as inferred from its electronic properties, may offer advantages in synthesizing analogs with sensitive functional groups.

Organic Synthesis Requiring a Mild, Electron-Rich Sulfonylating Agent

The electron-donating nature of the para-formamido group, inferred from Hammett analysis, makes this sulfonyl chloride a less electrophilic and therefore potentially more selective reagent than its electron-poor counterparts (e.g., 4-nitrobenzenesulfonyl chloride) [2]. This property is valuable in synthetic sequences where the target molecule contains multiple nucleophilic sites and a milder sulfonylating agent is required to achieve regioselectivity.

Quote Request

Request a Quote for 4-Formamidobenzene-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.